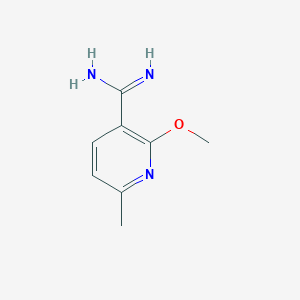
2-Methoxy-6-methylnicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methylnicotinimidamide is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the nicotinic acid core, along with an imidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinimidamide typically involves several key steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylbenzoic acid.
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium or platinum as a catalyst, the compound is prepared by hydrogenation reduction.
Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions in the presence of a diazotization reagent and methanol to form 2-hydroxy-6-methyl benzoate.
Methylation Reaction: The 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: Finally, the 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 2-Methoxy-6-methylnicotinimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the imidamide functionality, make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-methoxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4H,1-2H3,(H3,9,10) |
InChI-Schlüssel |
DWPSRKISHAXKTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



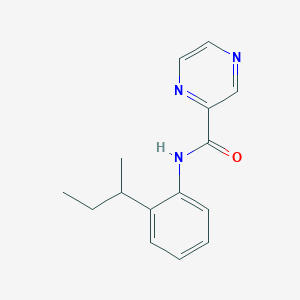
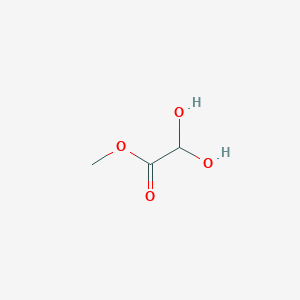
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
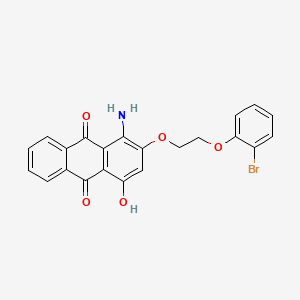
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
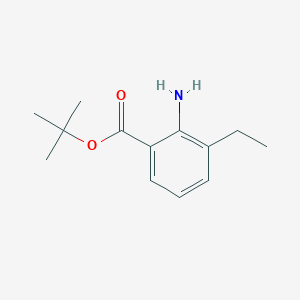
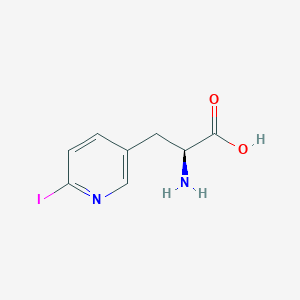
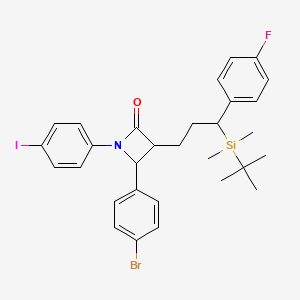

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)

